molecular formula C9H14N2O B1440531 1-(3-Aminopropyl)-6-methylhydropyridin-2-one CAS No. 1176063-22-1

1-(3-Aminopropyl)-6-methylhydropyridin-2-one

Cat. No. B1440531
M. Wt: 166.22 g/mol
InChI Key: VGTKGKJJNYKMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of various pharmaceuticals, polymers, dyes, etc .


Chemical Reactions Analysis

Amines, in general, are basic and can react with acids to form salts . They can also undergo reactions with carbonyl compounds to form imines or enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also usually soluble in organic solvents .

Scientific Research Applications

Antibacterial Activity

1-(3-Aminopropyl)-6-methylhydropyridin-2-one has been explored in the synthesis of various compounds with notable antibacterial properties. A study by Ohtake et al. (1997) highlights the synthesis and antibacterial activity of derivatives of this compound, demonstrating potent in vitro and in vivo activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).

Synthesis and Characterization

The compound has been utilized in the synthesis of various chemical structures. Patterson and Nelson (1988) describe its use in producing an unusual isomer of a 1,4-dihydropyridine, which was characterized using 1H and 13C NMR spectroscopy (Patterson & Nelson, 1988). Additionally, Keypour et al. (2015) report on the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 1-(3-Aminopropyl)-6-methylhydropyridin-2-one, for the formation of Cu(II) complexes, contributing to the field of coordination chemistry (Keypour et al., 2015).

Antimicrobial and Antifungal Activity

The compound has also shown potential in the synthesis of antimicrobial agents. Abu-Youssef et al. (2010) synthesized complexes involving this compound, which demonstrated considerable activity against various bacteria and the yeast Candida albicans (Abu-Youssef et al., 2010). Furthermore, Desai et al. (2021) highlighted the synthesis of 2-pyridone quinoline hybrids, including 1-(3-Aminopropyl)-6-methylhydropyridin-2-one, showing potent antibacterial and antifungal properties (Desai et al., 2021).

Safety And Hazards

The safety and hazards of a specific compound would depend on its structure and properties. Amines can be irritants and some are toxic . Proper handling and safety measures should always be taken when working with these compounds.

Future Directions

The future directions for a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

1-(3-aminopropyl)-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKGKJJNYKMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-6-methylhydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Reactant of Route 4
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopropyl)-6-methylhydropyridin-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminopropyl)-6-methylhydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.